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Compound of Interest

2-(Ethyl(phenyl)amino)ethyl
Compound Name:
acetate

Cat. No. B1607223

Disclaimer: Direct and verified spectroscopic data (NMR, IR, MS) for 2-
(Ethyl(phenyl)amino)ethyl acetate is not readily available in public spectral databases. This
guide provides a representative analysis based on structurally similar compounds and general
spectroscopic principles, intended to serve as a reference for researchers and scientists in the
field of drug development and chemical analysis.

Introduction

2-(Ethyl(phenyl)amino)ethyl acetate is a tertiary amine and an ester. Spectroscopic analysis
is crucial for the structural elucidation and purity assessment of such molecules. This technical
guide outlines the expected spectroscopic data (*H NMR, 3C NMR, IR, and Mass
Spectrometry) for this compound, supported by data from analogous structures. It also provides
generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for 2-(Ethyl(phenyl)amino)ethyl
acetate based on the analysis of related compounds, including N-ethylaniline and ethyl
acetate.

Table 1: Predicted *"H NMR Spectroscopic Data
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Assignment Prédicted Chemical Multiplicity Coupling Constant
Shift (ppm) (J, H2)

H-a (CH3-CH2-N) 1.1-1.3 Triplet 7.0
H-b (CH3-C=0) 2.0-22 Singlet
H-c (CH3-CH2-N) 3.3-35 Quartet 7.0
H-d (N-CH2-CH2-0) 3.6-3.8 Triplet 6.0
H-e (N-CH2-CH2-0) 41-4.3 Triplet 6.0
H-f (Aromatic) 6.6 - 6.8 Triplet 7.3
H-g (Aromatic) 71-73 Triplet 7.8
H-h (Aromatic) 6.6 -6.8 Doublet 8.0

. 13
Assignment Predicted Chemical Shift (ppm)
C-a (CHs-CH2-N) 12 - 15
C-b (CHs-C=0) 20 - 22
C-c (CH3-CH2-N) 45 - 48
C-d (N-CH2-CH2-0) 50 - 53
C-e (N-CH2-CH2-0) 62 - 65
C-f (Aromatic) 112 - 115
C-g (Aromatic) 128 - 130
C-h (Aromatic) 116 - 119
C-i (Aromatic - Quaternary) 147 - 150
C-j (C=0) 170 - 172

Table 3: Predicted IR Spectroscopic Data
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Predicted Wavenumber

Functional Group Vibrational Mode
(cm~)

C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=0 (Ester) Stretching 1735 - 1750
C-N (Tertiary Amine) Stretching 1250 - 1350
C-O (Ester) Stretching 1000 - 1300
C=C (Aromatic) Stretching 1450 - 1600

Table 4: Predicted Mass Spectrometry Data

lon Type Predicted m/z Fragmentation Pathway

[M]*+ 207 Molecular lon

(M-CHaCHJ* 178 L?ss of ethyl group from
nitrogen

[M-OCH2CHs]* 162 Loss of ethoxy group

[M-COOCH2CHs]* 134 Loss of ethyl acetate group

[CeHsN(CH2CH3)CH2]* 134 Alpha cleavage

[CHsCOJ* 43 Acylium ion

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument
parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

» 'H NMR Acquisition:
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o Use a 400 MHz or higher field NMR spectrometer.
o Acquire a standard one-pulse H spectrum.

o Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-240 ppm, 1024 or more scans, relaxation delay
of 2-5 seconds.

o Process the data similarly to the *H spectrum.

IR Spectroscopy

e Sample Preparation:
o Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) and place in a liquid
cell.

o Data Acquisition:

[¢]

Use a Fourier-Transform Infrared (FTIR) spectrometer.

o

Record a background spectrum of the empty sample holder or the pure solvent.

[e]

Record the sample spectrum over a range of 4000-400 cm~1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry

o Sample Introduction: Introduce the sample via a suitable method such as direct infusion or
through a gas or liquid chromatograph (GC-MS or LC-MS).

« |onization: Use an appropriate ionization technique. Electron lonization (EI) is common for
volatile compounds, while Electrospray lonization (ESI) is suitable for less volatile or
thermally labile molecules.

e Mass Analysis:

o Acquire a full scan mass spectrum to determine the molecular weight and fragmentation
pattern.

o The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass-to-
charge (m/z) range.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized compound.
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« To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-
(Ethyl(phenyl)amino)ethyl acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1607223#2-ethyl-phenyl-amino-ethyl-
acetate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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